molecular formula C22H19N3O4 B2923365 1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797642-20-6

1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2923365
CAS No.: 1797642-20-6
M. Wt: 389.411
InChI Key: NFXPVWFSJLMATR-UHFFFAOYSA-N
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Description

This compound features a spirocyclic core (3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) with a 4-oxoquinazolinyl acetyl group attached to the piperidine nitrogen.

Properties

IUPAC Name

1'-[2-(4-oxoquinazolin-3-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-19(13-25-14-23-18-8-4-2-6-16(18)20(25)27)24-11-9-22(10-12-24)17-7-3-1-5-15(17)21(28)29-22/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXPVWFSJLMATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazolinone Core: Starting from 2-aminobenzoic acid, the quinazolinone core is synthesized through cyclization with formamide or other suitable reagents under reflux conditions.

    Spirocyclic Formation: The spirocyclic structure is introduced by reacting the quinazolinone intermediate with an appropriate spirocyclic precursor, often involving a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetyl group at the desired position, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1’-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1’-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Core Spiro Derivatives
  • 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-46-0) Structure: Base spiro system without substituents. Molecular Formula: C₁₂H₁₃NO₂; Molecular Weight: 203.23. Applications: Used as a scaffold for further functionalization in drug discovery .
  • 5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Structure: Chlorine substitution on the isobenzofuran ring.
Acylated Derivatives
  • 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1797641-98-5) Structure: Contains a 4-chlorophenoxy-methylpropanoyl group.
  • 1'-Picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1706214-00-7) Structure: Picolinoyl (pyridine-2-carbonyl) group.
Sulfonated Derivatives
  • 1'-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1797023-11-0) Structure: Sulfonyl group with dichloro-methylphenyl substitution. Molecular Formula: C₁₉H₁₇Cl₂NO₄S; Molecular Weight: 426.3. Key Difference: Sulfonyl group enhances polarity and may improve solubility in aqueous media .

Physicochemical Properties

Compound Molecular Weight Key Substituent Solubility & Stability Notes
Target Compound ~400 (estimated) 4-Oxoquinazolinyl acetyl Likely requires DMSO/ethanol for solubility
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one 203.24 None Stable at 2-8°C; sensitive to moisture/light
1'-Picolinoyl derivative 308.3 Picolinoyl Improved solubility in polar solvents
Sulfonated derivative (CAS 1797023-11-0) 426.3 Dichloro-methylphenyl sulfonyl Higher polarity; stability data pending

Biological Activity

The compound 1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure comprising a quinazoline moiety, a spiro-linked isobenzofuran, and a piperidine ring. The intricate arrangement of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to 1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one often function as inhibitors of tyrosine kinases, which play critical roles in cell signaling pathways associated with cell proliferation and survival. These compounds may disrupt signaling cascades involved in cancer progression and metastasis .

Anticancer Properties

Several studies have demonstrated the anticancer efficacy of quinazoline derivatives. For instance, they have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. The specific compound has been evaluated for its effects on cancerous cells, showing promising results in inhibiting cell proliferation and inducing cell cycle arrest .

Inhibition of Proliferative Diseases

The compound has also been investigated for its potential in treating proliferative diseases such as psoriasis and endometriosis. Its ability to modulate key pathways involved in inflammation and cellular proliferation makes it a candidate for further research in these areas .

Study 1: Antitumor Activity

In a recent study, the compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce the expression of pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of cell proliferation
Induction of apoptosisIncreased apoptotic markers
Anti-inflammatoryDecreased cytokine expression

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